1-(1-Naphthalenyl)-2,3-butadien-1-one
Description
1-(1-Naphthalenyl)-2,3-butadien-1-one is an organic compound featuring a naphthalene moiety linked to a conjugated 2,3-butadienone chain. The structure comprises a naphthalenyl group (C₁₀H₇) bonded to a four-carbon dienone system (C₄H₄O), resulting in the molecular formula C₁₃H₁₀O. The conjugated diene-ketone system imparts unique electronic properties, such as enhanced reactivity in cycloaddition reactions and distinct UV-Vis absorption characteristics due to extended π-conjugation .
Structure
3D Structure
Properties
Molecular Formula |
C14H10O |
|---|---|
Molecular Weight |
194.23 g/mol |
InChI |
InChI=1S/C14H10O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-10H,1H2 |
InChI Key |
RVDMGRMFACGYKH-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction Using Acetylnaphthalene Derivatives and Phosphonium Ylides
One classical approach involves the reaction of acetylnaphthalene derivatives with phosphonium ylides to form conjugated butadienones. According to a patent (US3562336A), acetylnaphthalene can be reacted with triphenylphosphonium halides to generate the corresponding phosphonium ylide, which then undergoes Wittig-type olefination to yield the butadienone structure with the naphthyl substituent at the 1-position.
- Reaction conditions: Organic solvents such as benzene, toluene, or ethers (diethyl ether, tetrahydrofuran) are used as inert media.
- Key reagents: Triphenylphosphine, organic halides (to prepare ylides), and acetylnaphthalene.
- Outcome: Formation of this compound with good yields after workup involving extraction with ethyl acetate, washing, drying, and evaporation.
This method leverages the well-known Wittig reaction mechanism, enabling the formation of the conjugated dieneone system by olefination of the ketone group adjacent to the naphthalene ring.
Photoredox-Catalyzed Synthesis via Molecular Glue Strategy
A novel approach involves photoredox catalysis using gaseous acetylene under mild conditions to build C2-linked functionalized molecules, which can be transformed into 1,3-butadiene derivatives.
- Process: The 1,4-dicarbonyl intermediate formed can be converted into naphthalene-2,3-diylbis(phenylmethanone) and further manipulated via Wittig or elimination reactions to yield 1,3-butadiene derivatives.
- Yields: High yields (up to 98%) reported for intermediate transformations.
- Relevance: This method provides a mild and efficient route to functionalized butadiene systems with aromatic substituents, potentially adaptable to naphthyl-substituted butadienones.
This strategy highlights the versatility of photoredox catalysis for assembling conjugated diene systems with aromatic groups.
Comparative Data Table of Preparation Methods
In-Depth Research Findings and Analysis
- The Wittig reaction remains a cornerstone for synthesizing conjugated dienones like this compound due to its straightforward mechanism and reliable outcomes.
- Pd-catalyzed cross-coupling methods offer modern alternatives that allow functionalization and structural diversity, which can be tailored to naphthyl derivatives with appropriate halogenated precursors.
- Intramolecular cyano-Diels–Alder reactions, although less commonly used due to entropic and reactivity challenges, provide access to structurally rigid naphthyl butadiene systems with unique photophysical properties.
- Photoredox catalysis introduces environmentally friendly and mild synthetic routes, expanding the toolbox for constructing complex conjugated systems including naphthyl-substituted butadienones.
Chemical Reactions Analysis
Electrophilic Addition Reactions
The conjugated butadiene segment enables electrophilic additions at the α,β- and γ,δ-positions. The reaction pathway is influenced by kinetic vs. thermodynamic control, similar to 1,3-butadiene derivatives :
| Reaction Condition | Major Product | Control Factor |
|---|---|---|
| Low temperature (-80°C) | 1,2-addition product (kinetic) | Lower activation energy |
| High temperature | 1,4-addition product (thermodynamic) | Greater stability |
For example, HBr addition predominantly yields the 1,2-product under kinetic conditions, while prolonged heating shifts selectivity toward the 1,4-product . The naphthalene ring stabilizes intermediates through resonance, altering regioselectivity compared to simple butadienes.
Cyclization and Aromatization Pathways
Under single-collision conditions, computational studies reveal barrierless radical addition mechanisms analogous to 1-propynyl–butadiene systems :
-
Initial Addition : Radical species (e.g., CH₃CC- ) attack the terminal carbon of the butadiene chain.
-
Isomerization : The C₇H₉ intermediate undergoes structural rearrangements.
-
Cyclization : Formation of a six-membered ring via [4+2] orbital interactions.
-
Aromatization : Hydrogen elimination produces aromatic systems (e.g., naphthalene derivatives).
This pathway suggests potential for synthesizing polycyclic aromatic hydrocarbons (PAHs) under astrochemical conditions .
Nucleophilic and Electrophilic Substitutions
The electron-deficient carbonyl group participates in:
-
Friedel-Crafts Acylation : Acts as an acylating agent for aromatic rings.
-
Smiles Rearrangement : Forms isomeric thioether-oxides via intramolecular O→S aryl migration .
Reactivity is enhanced by the electron-withdrawing effect of the ketone group, which polarizes the conjugated system.
Computational Insights
CCSD(T)-F12/cc-pVTZ-f12 calculations predict:
Scientific Research Applications
1-(1-Naphthalenyl)-2,3-butadien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Naphthalenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules and trigger various biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
1-(1-Naphthalenyl)-1-butanone (CAS 2876-62-2)
- Molecular Formula : C₁₄H₁₄O
- Key Differences: Replaces the conjugated dienone (C=C-C=O) with a single-bonded butanone (CH₂-CO-CH₂) . Reduced conjugation lowers reactivity in cycloaddition and electrophilic addition reactions compared to the dienone system.
- Applications : Primarily used in organic synthesis as a ketone intermediate.
1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one
- Molecular Formula : C₂₀H₁₆O (inferred from synthesis in ).
- Key Differences: Extended conjugation (pentadienone vs. butadienone) and additional phenyl group enhance UV absorption and thermal stability.
1-Naphthalen-1-ylnaphthalene-2,3-diol (CAS 51746-06-6)
- Molecular Formula : C₂₀H₁₄O₂
- Key Differences: Replaces the dienone with a diol (-OH) and biphenyl system, drastically altering solubility and hydrogen-bonding capacity .
Physicochemical Properties (Inferred)
Biological Activity
1-(1-Naphthalenyl)-2,3-butadien-1-one, commonly referred to as a naphthalene derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₀O
- Molar Mass : Approximately 194.24 g/mol
- Density : About 1.068 g/cm³
- Color : Yellow to orange in solid state
The compound features a butadiene moiety attached to a naphthalene ring, which is significant for its biological activity and chemical reactivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress .
- Antimicrobial Activity : The compound and its derivatives have been investigated for their potential to inhibit the growth of various microbial strains .
- Anticancer Properties : There is evidence suggesting that this compound may induce apoptosis in cancer cells through specific molecular pathways .
The mechanism by which this compound exerts its biological effects involves its interaction with cellular targets:
- Electrophilic Reactions : The compound can act as an electrophile, forming covalent adducts with nucleophilic sites on proteins and DNA. This interaction may lead to alterations in target molecule functions and trigger various biological responses .
- DNA Damage : Research has indicated that exposure to this compound can result in DNA strand breaks and mutations, which are critical factors in the development of cancer .
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(2-Naphthalenyl)-2,3-butadien-1-one | Isomeric Naphthalene | Different substitution position on naphthalene |
| 4-Hydroxycoumarin | Coumarin Derivative | Exhibits significant anticoagulant properties |
| Styrylbenzene | Styryl Compound | Known for photophysical properties |
| Chalcone | Flavonoid | Exhibits strong anti-inflammatory effects |
Anticancer Activity
A study published in PMC highlighted the ability of this compound to induce apoptosis in various cancer cell lines. The research utilized high-throughput screening methods to evaluate cell viability post-treatment with the compound. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of this compound against several pathogenic bacteria. The results demonstrated significant inhibition zones in bacterial growth when treated with varying concentrations of this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-(1-Naphthalenyl)-2,3-butadien-1-one, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via aldol condensation between α-naphthaldehyde and ketones or aldehydes under basic or acidic conditions. For example, analogous compounds (e.g., 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one) are synthesized using trans-cinnamaldehyde and 1-acetylnaphthalene in ethanol with NaOH catalysis. Key parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios, and purification via column chromatography using silica gel and ethyl acetate/hexane eluents . For derivatives, Sonogashira coupling or conjugated dienone formation may involve palladium catalysis and inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent patterns and conjugation effects. For instance, α-naphthalene protons resonate at δ 7.5–8.5 ppm, while the dienone system shows characteristic olefinic signals .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (CHO, MW = 198.26 g/mol) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm) and conjugated dienes (C=C, ~1600 cm) validate functional groups .
Q. What are the key structural features of this compound revealed by crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths (C=O: ~1.21 Å, C=C: ~1.34 Å) and torsion angles. The naphthalene group introduces steric hindrance, causing non-planarity in the dienone system. Data refinement (R factor < 0.05) ensures accuracy in spatial arrangement analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the conjugated dienone system in cycloaddition or electrophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and frontier orbital energies (HOMO/LUMO). For example, MM2 force fields model steric effects from the naphthalene moiety, while Fukui indices predict electrophilic/nucleophilic attack sites .
Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to this compound?
- Methodological Answer : Steric maps derived from SCXRD show that the naphthalene group directs nucleophiles to the less hindered β-position of the dienone. Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots correlate electronic effects (σ values) with reaction rates, confirming resonance stabilization of transition states .
Q. How do solvent polarity and temperature influence the photophysical properties of this compound?
- Methodological Answer : Time-resolved fluorescence spectroscopy in solvents (e.g., toluene vs. DMSO) quantifies Stokes shifts and quantum yields. Low-temperature (77 K) matrix isolation stabilizes excited-state conformers, while TD-DFT simulations correlate emission spectra with charge-transfer transitions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
